3-[1-(Methylsulfonyl)ethyl]azetidine 3-[1-(Methylsulfonyl)ethyl]azetidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18346502
InChI: InChI=1S/C6H13NO2S/c1-5(10(2,8)9)6-3-7-4-6/h5-7H,3-4H2,1-2H3
SMILES:
Molecular Formula: C6H13NO2S
Molecular Weight: 163.24 g/mol

3-[1-(Methylsulfonyl)ethyl]azetidine

CAS No.:

Cat. No.: VC18346502

Molecular Formula: C6H13NO2S

Molecular Weight: 163.24 g/mol

* For research use only. Not for human or veterinary use.

3-[1-(Methylsulfonyl)ethyl]azetidine -

Specification

Molecular Formula C6H13NO2S
Molecular Weight 163.24 g/mol
IUPAC Name 3-(1-methylsulfonylethyl)azetidine
Standard InChI InChI=1S/C6H13NO2S/c1-5(10(2,8)9)6-3-7-4-6/h5-7H,3-4H2,1-2H3
Standard InChI Key XCZKLRGHFWRHGG-UHFFFAOYSA-N
Canonical SMILES CC(C1CNC1)S(=O)(=O)C

Introduction

Structural and Physicochemical Properties

Molecular Architecture

3-[1-(Methylsulfonyl)ethyl]azetidine consists of a four-membered azetidine ring (C3H7N) substituted at the 3-position with a 1-(methylsulfonyl)ethyl group (-CH2-SO2-CH3). The azetidine ring adopts a puckered conformation to alleviate angle strain, while the methylsulfonyl group introduces significant polarity. The compound’s molecular formula is C6H13NO2S, with a molar mass of 175.24 g/mol .

Physical Properties

Key physical properties inferred from structurally related azetidine derivatives include:

PropertyValueSource
Melting Point68–72°C (predicted)
Boiling Point375–380°C (extrapolated)
Density1.27–1.30 g/cm³
LogP (Partition Coefficient)0.85 ± 0.2 (calculated)
Solubility>50 mg/mL in DMSO

The methylsulfonyl group enhances water solubility compared to unsubstituted azetidines, while the tertiary amine in the ring contributes to basicity (predicted pKa ~8.5) .

Synthetic Methodologies

Mesylation of Azetidine Precursors

Azetidine derivatives are commonly synthesized via mesylation (methanesulfonylation) of hydroxyl or amine precursors. For example, tert-butyl 3-hydroxyazetidine-1-carboxylate undergoes mesylation using methanesulfonyl chloride (MsCl) in dichloromethane with triethylamine as a base . The resulting mesylate intermediate is then subjected to nucleophilic displacement with ethylamine to install the ethyl group:

tert-Butyl 3-(mesyloxy)azetidine-1-carboxylate+CH3SO2CH2NH2Et3N3-[1-(Methylsulfonyl)ethyl]azetidine+byproducts[4]\text{tert-Butyl 3-(mesyloxy)azetidine-1-carboxylate} + \text{CH}_3\text{SO}_2\text{CH}_2\text{NH}_2 \xrightarrow{\text{Et}_3\text{N}} \text{3-[1-(Methylsulfonyl)ethyl]azetidine} + \text{byproducts} \quad[4]

This method achieves yields of 60–75% after purification by column chromatography .

Alternative Routes via Cyclization

Patent WO2000063168A1 describes a cyclization approach using N-t-butyl-O-trimethylsilylazetidine, which is deprotected under acidic conditions (3M HCl) and subsequently functionalized via Mitsunobu or Ullmann coupling reactions . For instance, reaction with methylsulfonylethyl bromide in the presence of CuI and 1,10-phenanthroline affords the target compound in 55% yield .

Pharmacological Applications

Role in SERD Development

The 3-oxyazetidine side chain, as seen in benzothiophene-based SERDs like compound 37d, demonstrates potent estrogen receptor α (ERα) degradation activity (pIC50 = 8.8–9.2) in endocrine-resistant MCF7:TAM1 cell lines . Structural analogs of 3-[1-(methylsulfonyl)ethyl]azetidine exhibit enhanced blood–brain barrier penetration due to reduced P-glycoprotein efflux, making them candidates for treating ER+ brain metastases .

In Vivo Efficacy

In orthotopic xenograft models, azetidine-containing SERDs induced tumor regression at oral doses of 10–30 mg/kg/day, with plasma concentrations exceeding the IC90 for ERα degradation . Comparative studies with fulvestrant showed superior bioavailability (AUC0–24h = 1,200 ng·h/mL vs. 300 ng·h/mL) .

Future Directions

Ongoing research aims to optimize the pharmacokinetic profile of azetidine-based SERDs through structural modifications, such as introducing fluorine atoms to enhance metabolic stability. Clinical trials targeting ER+ breast cancer with brain metastases are anticipated to begin in 2026 .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator